

# AcLysValCit-PABC-DMAE-SW-163D molecular formula and weight

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Compound of Interest

AcLysValCit-PABC-DMAE-SW163D

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## In-Depth Technical Guide: AcLysValCit-PABC-MMAE-SW-163D

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the molecular formula and weight of the complex conjugate AcLysValCit-PABC-MMAE-SW-163D. This molecule represents a sophisticated antibody-drug conjugate (ADC) payload, combining a potent cytotoxic agent with a cleavable linker system, designed for targeted delivery. For the purpose of this guide, it is presumed that "DMAE" in the common nomenclature is a typographical error for the widely used cytotoxic agent Monomethyl Auristatin E (MMAE).

#### **Core Components of the Conjugate**

The molecule is comprised of two primary functional units:

- SW-163D: A potent antitumor cyclic depsipeptide, which serves as the targeting or cytotoxic payload.
- Ac-Lys-Val-Cit-PABC-MMAE: A linker-drug combination. This unit consists of:
  - Ac-Lys-Val-Cit: A protease-cleavable peptide sequence (N-acetyl-lysine-valine-citrulline).



- PABC (p-aminobenzyl carbamate): A self-immolative spacer that releases the drug upon cleavage of the peptide sequence.
- MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that disrupts tubulin polymerization.[1][2][3][4][5][6]

### **Data Presentation: Molecular Formula and Weight**

The molecular formula and weight of the complete conjugate are determined by summing the constituent parts and accounting for the loss of a water molecule during the amide bond formation between the SW-163D payload and the linker.

Component	Molecular Formula	Molecular Weight ( g/mol )	Source
SW-163D (as UK- 63598)	C53H62N10O14S2	1127.3	PubChem CID: 91828197
Ac-Lys-Val-Cit-PABC-	C66H108N12O14	1293.64	MedChemExpress
Water (lost during conjugation)	H₂O	18.015	N/A
Final Conjugate	C119H168N22O27S2	2402.93	Calculated

### **Experimental Protocols & Methodologies**

Methodology for Molecular Weight Determination:

The determination of the molecular formula and weight for a novel conjugate like AcLysValCit-PABC-MMAE-SW-163D typically involves the following experimental workflow:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization
(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight
(TOF) or Orbitrap mass analyzer are used to determine the accurate mass of the intact
conjugate. The high resolution allows for the determination of the monoisotopic mass with
sufficient accuracy to predict a unique molecular formula.

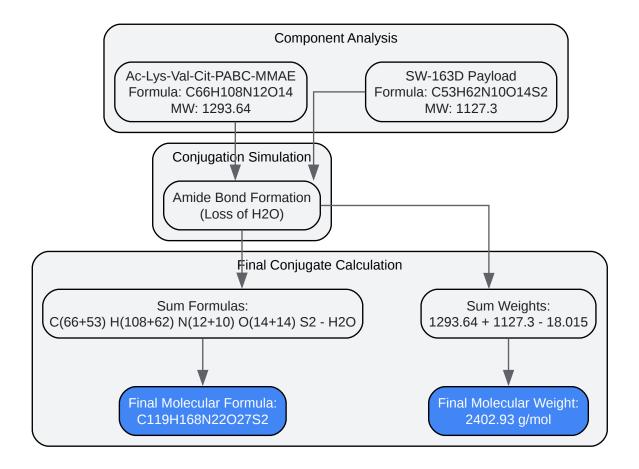


- Tandem Mass Spectrometry (MS/MS): To confirm the structure, the conjugate is subjected to fragmentation within the mass spectrometer. The resulting fragment ions are analyzed to verify the sequence of the peptide linker and the identity of the payload and drug components.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are
  used to confirm the chemical structure of the conjugate. Specific proton and carbon signals
  corresponding to the SW-163D payload, the Val-Cit dipeptide, the PABC spacer, and the
  MMAE drug are identified and assigned.
- Amino Acid Analysis: To confirm the composition of the peptide-based components (SW-163D and the linker), the conjugate is hydrolyzed, and the resulting amino acids are identified and quantified using techniques like HPLC or LC-MS.

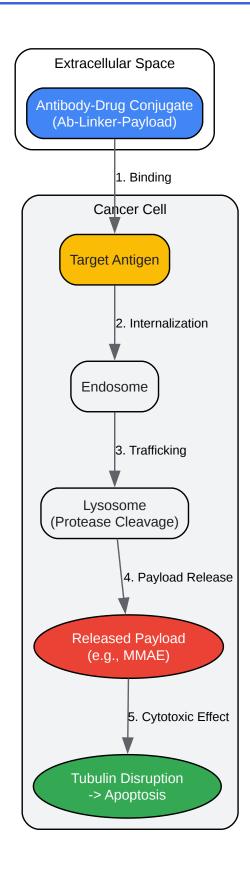
### **Mandatory Visualizations**

Workflow for Molecular Formula and Weight Determination









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